Thiphencillin potassium
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Overview
Description
Thiphencillin potassium is a penicillin analog patented by Abbott Laboratories as an antibacterial agent. It exhibits potent antibacterial activity against various species and genera of pathogenic bacteria . The molecular formula of this compound is C16H17N2O4S2.K, and it has a molecular weight of 404.545 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiphencillin potassium is synthesized through a series of chemical reactions involving the incorporation of a phenylthio group into the penicillin core structure. The synthetic route typically involves the following steps:
Formation of the Penicillin Core: The core structure of penicillin is synthesized through the condensation of 6-aminopenicillanic acid with various acylating agents.
Introduction of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a suitable phenylthio compound reacts with the penicillin core under controlled conditions.
Formation of the Potassium Salt: The final step involves the conversion of the thiphencillin compound into its potassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and control of reaction conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Thiphencillin potassium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to the thioether form.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the penicillin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as thiols and amines are employed under controlled pH and temperature conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thioethers: Formed through reduction reactions.
Substituted Penicillins: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Thiphencillin potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of penicillin analogs.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of new antibacterial agents and formulations.
Mechanism of Action
Thiphencillin potassium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. By binding to PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: Another penicillin analog with a similar mechanism of action but different spectrum of activity.
Ampicillin: A broad-spectrum penicillin analog with enhanced activity against Gram-negative bacteria.
Methicillin: A penicillin analog resistant to beta-lactamase enzymes produced by certain bacteria.
Uniqueness of Thiphencillin Potassium
This compound is unique due to its potent antibacterial activity against a wide range of pathogenic bacteria and its stability in the presence of beta-lactamase enzymes. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
4803-45-6 |
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Molecular Formula |
C16H17KN2O4S2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S2.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
InChI Key |
MADJTHHWRMUVQG-LQDWTQKMSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
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